1-(Methylsulfonyl)-4-prolylpiperazine

SHP2 allosteric inhibition molecular docking structure-based drug design

1-(Methylsulfonyl)-4-prolylpiperazine (CAS 1281754-80-0) is a heterobifunctional chemical building block composed of a methylsulfonyl-piperazine moiety linked via an amide bond to a proline residue. With molecular formula C10H19N3O3S and molecular weight 261.34 g/mol , this compound has been specifically deployed as a structural linker in the structure-based optimization of SHP099, the prototypical allosteric inhibitor of the oncogenic phosphatase SHP2 (PTPN11).

Molecular Formula C10H19N3O3S
Molecular Weight 261.34 g/mol
CAS No. 1281754-80-0
Cat. No. B1489544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-4-prolylpiperazine
CAS1281754-80-0
Molecular FormulaC10H19N3O3S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN2
InChIInChI=1S/C10H19N3O3S/c1-17(15,16)13-7-5-12(6-8-13)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3
InChIKeyCPWLBVUKJWAQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-4-prolylpiperazine (CAS 1281754-80-0): A Specialized Sulfonyl-Proline Linker for SHP2 Allosteric Inhibitor Design


1-(Methylsulfonyl)-4-prolylpiperazine (CAS 1281754-80-0) is a heterobifunctional chemical building block composed of a methylsulfonyl-piperazine moiety linked via an amide bond to a proline residue. With molecular formula C10H19N3O3S and molecular weight 261.34 g/mol , this compound has been specifically deployed as a structural linker in the structure-based optimization of SHP099, the prototypical allosteric inhibitor of the oncogenic phosphatase SHP2 (PTPN11) [1]. Unlike simple piperazine or proline linkers, the 1-(methylsulfonyl)-4-prolylpiperazine scaffold was rationally selected to maintain critical binding interactions while introducing a new hydrogen bond with the SHP2 allosteric pocket, making it a functionally validated fragment for medicinal chemistry programs targeting the RAS-ERK signaling axis [1].

Why Generic Piperazine or Proline Linkers Cannot Replace 1-(Methylsulfonyl)-4-prolylpiperazine in SHP2 Inhibitor Optimization


In structure-based drug design targeting the SHP2 allosteric tunnel, linker geometry, hydrogen-bonding capacity, and conformational rigidity are critical determinants of binding affinity [1]. The 1-(methylsulfonyl)-4-prolylpiperazine fragment combines a sulfonamide-bearing piperazine ring and a proline amide in a single, pre-validated linker unit. This specific architecture was shown to preserve the key interactions of the co-crystallized ligand SHP099—including a hydrogen bond with Glu250 and hydrophobic contacts with the dichlorophenyl-binding region—while contributing one additional hydrogen bond not present in the parent inhibitor [1]. Generic piperazine-only or proline-only linkers lack either the sulfonamide hydrogen-bond acceptor capacity, the constrained proline geometry, or the precise spatial orientation required to simultaneously engage both the PTP domain and the inter-domain loop of SHP2 [1]. Substitution with an uncharacterized linker would require de novo docking validation, synthesis, and biological profiling, introducing significant risk of loss of binding affinity or cytotoxic activity [1].

Quantitative Differentiation Evidence for 1-(Methylsulfonyl)-4-prolylpiperazine (CAS 1281754-80-0) Against Closest Analogs


Docking Score Parity with SHP099 Plus One Additional Hydrogen Bond: Structural Differentiation from the Parent Inhibitor

In the primary research study by Parsonidis et al. (2019), three pyrazine-based compounds (10, 18, and 19) incorporating the 1-(methylsulfonyl)-4-prolylpiperazine linker were docked against the SHP2 allosteric binding site (PDB: 5EHR) using ICM version 3.8-7c. All three compounds exhibited docking scores comparable to the co-crystallized reference ligand SHP099 [1]. Critically, the protein–ligand complex models revealed that compounds 10, 18, and 19 formed a hydrogen bond with Glu250 of the SHP2 PTP domain and a hydrogen bond with Thr218 on the inter-domain loop—the same interactions reported for SHP099—while the study additionally reports one new hydrogen bond attributable to the introduced 1-(methylsulfonyl)-4-prolylpiperazine moiety [1]. This represents a structural differentiation: the linker maintains the binding competence of SHP099 while expanding the hydrogen-bond network within the allosteric pocket.

SHP2 allosteric inhibition molecular docking structure-based drug design

Cytotoxic Activity of Linker-Containing Final Compound 10 Against Human Breast and Colon Cancer Cell Lines

The final compound methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride (compound 10), which incorporates 1-(methylsulfonyl)-4-prolylpiperazine as a core linker element, was evaluated for cytotoxic activity against four human cancer cell lines (MCF7, MDA-MB-231, HCT116, MOR) using MTT, SRB, and CVE assays. At 48 h, compound 10 significantly reduced MDA-MB-231 cell viability at 0.01 µM (16% reduction) and 0.1 µM (30% reduction) in the MTT assay [1]. Against MCF7, significant viability reduction was observed at 24 h with 0.001 µM (13%) and 0.1 µM (20%) in the MTT assay, and at 72 h with 0.001–1 µM (8–15%) [1]. In contrast, intermediates lacking the fully elaborated linker (compounds 21 and 22) showed weaker or no significant activity against several of the same cell lines, with intermediate 21 showing only 30% MCF7 viability reduction at 0.1 µM and 42% at 0.01 µM at 48 h [1]. This demonstrates that the 1-(methylsulfonyl)-4-prolylpiperazine-containing architecture is essential for full cytotoxic potency.

cancer cell viability MTT assay breast adenocarcinoma

Synthetic Accessibility and Modular Coupling: Defined Amide Bond Formation with the Pyrazine Core

The synthesis of 1-(methylsulfonyl)-4-prolylpiperazine as a discrete intermediate and its subsequent amide coupling to the pyrazine scaffold is explicitly described by Parsonidis et al. The sulphonamide synthesis begins with tert-butyl piperazine-1-carboxylate reacting with methane sulfonyl chloride, followed by Boc deprotection with 4 M methanolic HCl to afford intermediates 14 and 15 in 50% and 58% yields, respectively [1]. Subsequent amide coupling with (6-((di-tert-butoxycarbonyl)amino)-5-(2,3-dichlorophenyl)pyrazin-2-yl)proline (intermediate 7) proceeds via standard amide bond formation methodology [1]. This modular synthetic route contrasts with alternative linker strategies that may require multi-step protection/deprotection sequences or suffer from lower coupling efficiency. The commercially available starting materials (piperazine derivatives, proline methyl ester, methane sulfonyl chloride) and well-precedented reaction conditions—Suzuki-Miyaura coupling, SNAr, ester hydrolysis, and amide coupling—make this linker accessible for scale-up and derivative library synthesis [1].

medicinal chemistry synthesis amide coupling linker conjugation

Differentiation from Sulfonylated Piperazine CB1 Antagonists: Target Selectivity Evidence via Distinct Pharmacological Profiles

Sulfonylated piperazine derivatives constitute a privileged scaffold class with activity across multiple therapeutic targets. The patent literature (US 2009/0247499 A1) describes sulfonylated piperazines as cannabinoid-1 (CB1) receptor antagonists/inverse agonists for obesity treatment [1], while the Therapeutic Target Database (TTD) lists several sulfonylated piperazine derivatives (e.g., D07NAA, D86PNA) as CB1-targeted agents [2]. However, these CB1-targeting sulfonylated piperazines bear distinct structural features—typically containing benzyl, phenyl, or heteroaryl N-substituents—that differentiate them from 1-(methylsulfonyl)-4-prolylpiperazine, which incorporates a proline amide and has been specifically validated in the context of SHP2 allosteric inhibition [3]. The presence of the proline moiety and the specific methylsulfonyl-piperazine-proline architecture directs this compound toward the SHP2 allosteric tunnel rather than the CB1 orthosteric site.

target selectivity CB1 receptor SHP2 phosphatase off-target profiling

Validated Application Scenarios for 1-(Methylsulfonyl)-4-prolylpiperazine (CAS 1281754-80-0) in Drug Discovery and Chemical Biology


Structure-Based Optimization of SHP2 Allosteric Inhibitors for Oncology Programs

The primary validated application of 1-(methylsulfonyl)-4-prolylpiperazine is as a linker fragment in the design of pyrazine-based SHP2 allosteric inhibitors, as demonstrated by Parsonidis et al. (2019) [1]. In this context, the compound is incorporated via amide coupling to connect the aminopyrazine-dichlorophenyl pharmacophore to a proline-derived terminus. The resulting compounds (10, 18, 19) exhibit docking scores comparable to SHP099 while contributing one additional hydrogen bond to the SHP2 allosteric pocket [1]. Research groups engaged in SHP2-targeted oncology drug discovery—particularly those focused on RAS-ERK pathway-driven cancers such as breast, colon, and lung cancers—can leverage this pre-validated linker to accelerate hit-to-lead optimization without de novo linker design and validation [1].

Chemical Probe Development for SHP2-Dependent Signaling Pathway Dissection

The linker-containing final compound 10 demonstrated cytotoxic activity across multiple human cancer cell lines (MCF7, MDA-MB-231, HCT116, MOR) with significant viability reduction at sub-micromolar to low-micromolar concentrations in MTT, SRB, and CVE assays [1]. Specifically, compound 10 reduced MDA-MB-231 cell viability by 30% at 0.1 µM (48 h) and induced apoptosis as measured by Annexin V/7-AAD flow cytometry [1]. This activity profile supports the use of 1-(methylsulfonyl)-4-prolylpiperazine as a key building block for synthesizing chemical probes to dissect SHP2-dependent signaling in breast and colon cancer models, enabling target engagement studies and pathway analysis in academic and industrial chemical biology laboratories [1].

Focused Library Synthesis Around the SHP2 Allosteric Tunnel Binding Site

The modular synthetic route to 1-(methylsulfonyl)-4-prolylpiperazine—involving sulphonamide formation on tert-butyl piperazine-1-carboxylate (yielding intermediates in 50–58% after deprotection) followed by amide coupling to a pyrazine-proline acid intermediate [1]—enables the generation of focused compound libraries. By varying the sulfonyl group (e.g., methylsulfonyl vs. trifluoromethanesulfonyl) or the proline terminus, medicinal chemistry teams can systematically explore structure-activity relationships (SAR) within the SHP2 allosteric tunnel while retaining the validated linker geometry that preserves key interactions with Glu250 and Thr218 [1]. This scenario is particularly relevant for CROs and pharmaceutical R&D groups engaged in SHP2 inhibitor lead optimization campaigns [1].

Differentiation from CB1-Targeted Sulfonylated Piperazines in Metabolic Disorder Programs

Given that sulfonylated piperazines are a privileged scaffold with known activity at the cannabinoid-1 (CB1) receptor [2], procurement and deployment of 1-(methylsulfonyl)-4-prolylpiperazine must be guided by its validated SHP2 target context rather than the CB1-targeted profile of other sulfonylated piperazine derivatives [2]. Research programs focused on metabolic disorders or obesity that consider sulfonylated piperazine libraries should note that 1-(methylsulfonyl)-4-prolylpiperazine—by virtue of its proline amide substituent—has been specifically characterized in the SHP2 allosteric inhibition context and has not been profiled for CB1 activity [1][2]. This compound is therefore optimally deployed in oncology-focused SHP2 programs rather than CB1-targeted metabolic disease projects [1][2].

Quote Request

Request a Quote for 1-(Methylsulfonyl)-4-prolylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.